![molecular formula C23H20N2O4S2 B2402878 3-{[(4-benzyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]methyl}-4-methoxybenzaldehyde CAS No. 933214-61-0](/img/structure/B2402878.png)
3-{[(4-benzyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]methyl}-4-methoxybenzaldehyde
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Description
This compound belongs to the class of organic compounds known as 1,2,4-benzothiadiazine-1,1-dioxides . These are aromatic heterocyclic compounds containing a 1,2,4-benzothiadiazine ring system with two S=O bonds at the 1-position . The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide, for example, antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators etc., are reported .
Synthesis Analysis
The synthesis of 1,2,4-benzothiadiazine-1,1-dioxides has been a subject of interest in medicinal chemistry . Pirotte et al. synthesized novel 1,4,2-dithiazine 1,1-dioxides and tested as ATP-sensitive potassium channel activators .Molecular Structure Analysis
The molecular formula of the compound is C23H20N2O4S2. It contains a 1,2,4-benzothiadiazine ring system with two S=O bonds at the 1-position . Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide like a halo, the group at 7 and 8 positions of the ring gave active compounds .Chemical Reactions Analysis
The chemical reactions of 1,2,4-benzothiadiazine-1,1-dioxides are influenced by the functional groups attached to the ring . For instance, the group at 7 and 8 positions of the ring gave active compounds . Meanwhile, other functional groups like alkyl, aryl, alkylamino, benzyl, keto, etc. at different position of 1,2,4-benzothiadiazine-1,1-dioxide ring are responsible for the activity .Physical And Chemical Properties Analysis
The compound is an off-white solid . The molecular weight of the compound is 452.54.Scientific Research Applications
Antimicrobial Activity
The compound, which contains a 1,2,4-benzothiadiazine-1,1-dioxide ring, has been reported to have antimicrobial properties . This includes activity against various bacteria and fungi .
Antiviral Activity
The 1,2,4-benzothiadiazine-1,1-dioxide ring, a key component of the compound, has been associated with antiviral activity .
Antihypertensive Properties
The compound has been linked to antihypertensive effects, potentially making it useful in the treatment of high blood pressure .
Antidiabetic Activity
Research has suggested that the compound may have antidiabetic properties, which could be beneficial in managing diabetes .
Anticancer Properties
The compound has been associated with anticancer activity, suggesting potential applications in cancer treatment .
KATP Channel Activation
The compound has been reported to activate KATP channels, which play a crucial role in various physiological processes, including insulin secretion and vascular tone regulation .
AMPA Receptor Modulation
The compound has been linked to the modulation of AMPA receptors, which are involved in fast synaptic transmission in the central nervous system .
Potential Use in Crop Protection
The compound’s antimicrobial properties could make it useful in protecting crops from microbial diseases .
properties
IUPAC Name |
3-[(4-benzyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanylmethyl]-4-methoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S2/c1-29-21-12-11-18(15-26)13-19(21)16-30-23-24-31(27,28)22-10-6-5-9-20(22)25(23)14-17-7-3-2-4-8-17/h2-13,15H,14,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUPKUVZQRAPKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(4-benzyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]methyl}-4-methoxybenzaldehyde |
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